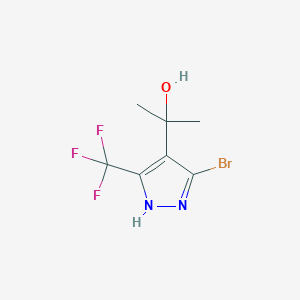
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol" is a derivative of the pyrazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Pyrazole derivatives have been extensively studied due to their relevance in pharmaceuticals and agrochemicals. The presence of a bromine atom and a trifluoromethyl group in the compound suggests potential for significant biological activity and could also influence its physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multistep reactions, including cyclocondensation, as seen in the preparation of biheterocyclic compounds with a trifluoromethylated pyrazol moiety . Copper-catalyzed [3 + 2]-cycloaddition reactions are also employed to introduce the trifluoromethyl group, as demonstrated in the synthesis of 5-aryl-6-(trifluoromethyl)pyrazolo derivatives . These methods highlight the versatility and broad substrate scope in the synthesis of pyrazole compounds, which could be applicable to the synthesis of "2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol".
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using X-ray crystallography, which provides detailed information on the arrangement of atoms within the crystal lattice . The presence of halogen atoms like bromine can lead to various intermolecular interactions, such as hydrogen bonds and halogen bonds, which can stabilize the crystal structure. Additionally, Density Functional Theory (DFT) calculations can be used to predict and analyze the molecular geometry and electronic structure of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and cycloaddition, which can be utilized to further modify the compound or introduce new functional groups . The presence of a bromine atom in the compound can make it a suitable candidate for further functionalization through palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine can affect the compound's polarity, solubility, and reactivity . The vibrational frequencies and corresponding assignments can be investigated using FT-IR spectroscopy, while the electronic properties, such as HOMO and LUMO energies, can be determined through computational methods like DFT . These properties are crucial for understanding the behavior of the compound in different environments and its potential applications.
Scientific Research Applications
1. Synthesis and Characterization
- Synthesis Methods : Researchers have developed various synthesis methods for derivatives of pyrazoles, such as 4-Bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, highlighting the versatility of these compounds in chemical synthesis (Sherkar & Bhandarkar, 2015).
- Chemical Characterization : Studies have focused on the characterization of trifluoromethylazoles, including their structural analysis and determination of pKa values, which are crucial for understanding their behavior in various environments (Jones et al., 1996).
2. Biological and Pharmacological Properties
- Antimicrobial Activities : Research indicates that compounds like 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole exhibit significant antimicrobial properties, making them potential candidates for drug development (Leelakumar et al., 2022).
- Applications in Biochemistry : Studies on the 2-(1H-pyrazol-5-yl)pyridines and their derivatives show their potential in photoinduced processes, which could be relevant for biochemical applications (Vetokhina et al., 2012).
3. Material Science and Catalysis
- Complex Synthesis and Catalysis : Derivatives of pyrazoles have been used to synthesize metal complexes, which are important in catalysis and material science (Zhang et al., 2007).
- Copper-Catalyzed Syntheses : Recent advances have been made in the copper-catalyzed synthesis of pyrazole derivatives, underscoring their importance in organic synthesis (Lu et al., 2019).
properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2O/c1-6(2,14)3-4(7(9,10)11)12-13-5(3)8/h14H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSFWFRWCGUMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(NN=C1Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

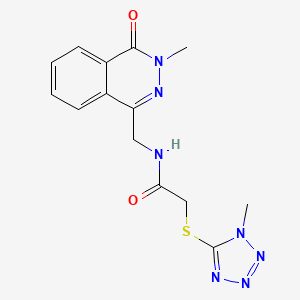
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B3000621.png)

![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B3000625.png)
![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)
![(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole](/img/structure/B3000628.png)
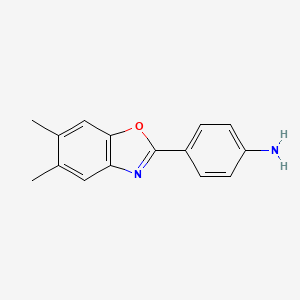
![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B3000630.png)
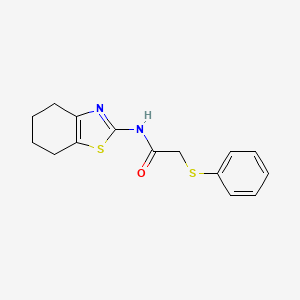
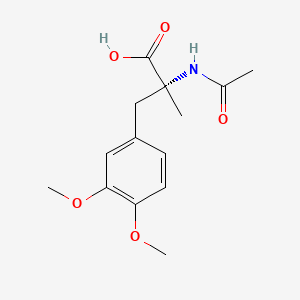

![2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine](/img/structure/B3000638.png)
